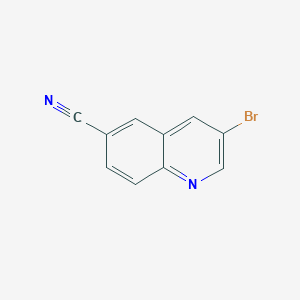

3-Bromoquinoline-6-carbonitrile

Description

Significance of Halogenated and Nitrile-Substituted Quinoline (B57606) Derivatives in Organic Chemistry

Halogenated quinolines are crucial intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules. researchgate.netrsc.org The presence of a halogen atom, such as bromine, introduces a reactive site that can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemicalbook.com This reactivity is instrumental in the construction of novel molecular frameworks with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov Research has demonstrated that halogenation can significantly influence the biological activity of quinoline derivatives. orientjchem.org

The nitrile group (–C≡N) is another important functional group in organic chemistry, known for its ability to modulate a molecule's electronic properties and participate in various chemical transformations. researchgate.net In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can enhance binding affinity to biological targets through polar interactions and hydrogen bonding. researchgate.net The incorporation of a nitrile group can also improve a compound's metabolic stability and pharmacokinetic profile. researchgate.net Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of medical conditions. nih.gov

Positional Isomerism and its Impact on Chemical Properties and Reactivity

The specific placement of substituents on the quinoline ring, known as positional isomerism, has a profound effect on the compound's properties. Quinoline and its isomer, isoquinoline, both have the chemical formula C₉H₇N, but differ in the position of the nitrogen atom within the fused ring system. vedantu.comwikipedia.org This seemingly minor structural change leads to distinct chemical reactivities. vedantu.com For instance, electrophilic substitution on quinoline typically occurs on the benzene (B151609) ring, while in isoquinoline, it can occur at different positions. youtube.comuop.edu.pk

Similarly, the positions of the bromo and carbonitrile groups in 3-Bromoquinoline-6-carbonitrile are critical determinants of its chemical behavior. The locations of these substituents influence the electron distribution within the aromatic system, thereby affecting its reactivity in synthetic transformations and its potential interactions with biological macromolecules. The properties of this compound can be compared with its various positional isomers to understand these structure-property relationships.

Table 1: Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 205114-19-8 | C10H5BrN2 | 233.07 |

| 3-Bromoquinoline-5-carbonitrile | --- | C10H5BrN2 | 233.06 |

| 3-Bromoquinoline-8-carbonitrile | 1699370-11-0 | C10H5BrN2 | 233.06 |

| 6-Bromoquinoline-3-carbonitrile | 1314687-82-5 | C10H5BrN2 | 233.06 |

| 6-Bromoquinoline-8-carbonitrile | --- | C10H5BrN2 | 233.07 |

| 7-Bromoquinoline-2-carbonitrile | 1204334-26-8 | C10H5BrN2 | --- |

| 8-Bromoquinoline-4-carbonitrile | 1190315-89-9 | C10H5BrN2 | --- |

Data sourced from various chemical suppliers and databases. bldpharm.comsigmaaldrich.comguidechem.comresearchgate.net

Overview of Academic Research Directions for this compound

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate in the development of novel compounds. Its bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group, makes it an attractive starting material for constructing diverse molecular architectures.

One key research direction involves leveraging the bromo substituent for cross-coupling reactions to introduce new functional groups at the 3-position of the quinoline core. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, further expanding the molecular diversity accessible from this precursor. researchgate.net

While specific studies detailing the biological evaluation of this compound are not extensively reported in publicly available literature, the broader class of substituted quinolines is actively investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and antileishmanial properties. orientjchem.orgontosight.aifrontiersin.org Therefore, it is plausible that derivatives of this compound are being synthesized and evaluated as potential therapeutic agents within academic and industrial research settings. The synthesis of related compounds like 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an intermediate for the anti-tuberculosis drug TMC-207, highlights the importance of halogenated quinolines in drug discovery. google.com Furthermore, the synthesis of novel 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives showcases the use of related structures in developing compounds with antimicrobial activity. chemijournal.com

Properties

IUPAC Name |

3-bromoquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDUNONVTLIGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303737 | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-19-8 | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 3 Bromoquinoline 6 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond at an sp²-hybridized carbon atom on the electron-deficient quinoline (B57606) ring system makes 3-Bromoquinoline-6-carbonitrile an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govmdpi.comrsc.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govmdpi.com

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the closely related 3-bromoquinoline (B21735) has been investigated, providing valuable insights. For instance, the coupling of 3-bromoquinoline with various boronic acids and their derivatives has been successfully demonstrated. nih.govnih.gov A challenging Suzuki-Miyaura coupling between two heteroaryl substrates, 3-bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester, was optimized using an automated system, highlighting the feasibility of such transformations. nih.gov

The general conditions for the Suzuki-Miyaura coupling of a bromoquinoline derivative involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinoline

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos | DBU | THF/water | 110 | 82 | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | High | msu.edu |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 81 | msu.edu |

This data is for the closely related 3-bromoquinoline and serves as a strong indicator for the expected reactivity of this compound.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannanes used are generally stable to air and moisture. wikipedia.orglibretexts.org A drawback is the toxicity of organotin compounds. wikipedia.orgorganic-chemistry.org

The reaction of this compound with various organostannanes is expected to proceed efficiently. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgnih.gov The reactivity order for halides is typically I > Br > Cl. wikipedia.org

Table 2: General Conditions for Stille Coupling of Aryl Bromides

| Organostannane | Catalyst | Ligand | Solvent | Temp. (°C) | Reference |

| Vinyltributyltin | Pd(PPh₃)₄ | PPh₃ | Dioxane | Reflux | nih.gov |

| Aryltributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | orgsyn.org |

| Alkynyltributyltin | PdCl₂(PPh₃)₂ | - | DMF | 25 | harvard.edu |

These are general conditions and would likely be applicable to this compound with optimization.

The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. nih.gov These reagents can be prepared from a wide array of functionalized precursors. nih.gov

The coupling of this compound with organozinc reagents is anticipated to be a viable synthetic route. The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of palladacycle precatalysts has been shown to enable mild and general conditions for Negishi couplings. nih.gov

Table 3: General Conditions for Negishi Coupling of Aryl Bromides

| Organozinc Reagent | Catalyst | Ligand | Solvent | Temp. | Reference |

| Arylzinc chloride | Pd(OAc)₂ | SPhos | THF | Room Temp | nih.gov |

| Alkylzinc bromide | Pd(OAc)₂ | CPhos | THF/Toluene | Room Temp | nih.gov |

| Heteroarylzinc chloride | Palladacycle | L3 | Dioxane | Room Temp | nih.gov |

These general conditions provide a starting point for the development of specific protocols for this compound.

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing Grignard (organomagnesium) or organolithium reagents as the nucleophilic partner. wikipedia.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While economically advantageous, the high reactivity of the organometallic reagents limits the functional group tolerance of the reaction. nrochemistry.com

Given the presence of the nitrile group, the application of Kumada coupling to this compound would require careful selection of reaction conditions to avoid side reactions. However, successful Kumada couplings of aryl bromides with a variety of Grignard reagents have been reported. mdpi.com

Table 4: General Conditions for Kumada Coupling of Aryl Bromides

| Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Reference |

| Phenylmagnesium bromide | NiCl₂(dppe) | Ether/Benzene (B151609) | Reflux | wikipedia.org |

| Alkylmagnesium bromide | Pd(OAc)₂/IMes-HCl | THF | 50 | mdpi.com |

| tert-Butylmagnesium chloride | NiCl₂ | THF | -10 |

The reactivity of the nitrile group in this compound towards Grignard reagents would need to be considered when applying these conditions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products. nrochemistry.comsci-hub.se The reaction is known for its mild conditions, often proceeding at room temperature with a mild base. nrochemistry.com

The alkynylation of this compound via the Sonogashira coupling is expected to be a high-yielding transformation. The standard catalytic cycle involves both a palladium cycle and a copper cycle, with the latter facilitating the formation of a copper acetylide intermediate. nrochemistry.com

Table 5: General Conditions for Sonogashira Coupling of Aryl Bromides

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp | nrochemistry.com |

| Terminal Alkyne | Pd(PPh₃)₄ | CuI | Triethylamine | DMF | Room Temp | orgsyn.org |

| Various Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50°C | sci-hub.se |

These conditions are generally applicable for the alkynylation of aryl bromides like this compound.

The mechanisms of the aforementioned transition metal-catalyzed cross-coupling reactions share a common catalytic cycle, generally involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step. For aryl bromides, this step is generally faster than for aryl chlorides. The electron-withdrawing nature of the quinoline ring and the nitrile group can influence the rate of this step.

Transmetalation: The organometallic reagent (organoboron, -tin, -zinc, or -magnesium) transfers its organic group to the Pd(II) complex, displacing the halide. The mechanism of this step can vary depending on the organometallic species and the reaction conditions. For Suzuki coupling, a base is required to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step typically proceeds with retention of stereochemistry if applicable.

The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands generally promote both the oxidative addition and reductive elimination steps, leading to more efficient catalysis. nih.gov The specific nature of the substrate, nucleophile, and reaction conditions can lead to variations in the catalytic cycle and the potential for side reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the quinoline ring is susceptible to nucleophilic substitution, a common reaction for aryl halides. However, the reactivity is influenced by the electron-withdrawing nature of the nitrile group and the quinoline ring itself. This can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.

Potential nucleophiles for the displacement of the bromine atom include:

Amines (primary and secondary)

Alcohols and phenols (as alkoxides or phenoxides)

Thiols (as thiolates)

Cyanide ions

The general scheme for such a reaction would be:

This compound + Nu⁻ → 3-(Nu)quinoline-6-carbonitrile + Br⁻

The reaction conditions would typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base or a catalyst. The specific conditions would depend on the nucleophilicity of the attacking species and the desired product.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) at the 6-position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. scribd.comcymitquimica.com

Acidic Hydrolysis: Heating this compound with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, would yield 3-bromoquinoline-6-carboxylic acid. scribd.comcymitquimica.com The reaction proceeds via the formation of an intermediate amide.

Alkaline Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, followed by acidification, would also produce 3-bromoquinoline-6-carboxylic acid. scribd.comcymitquimica.com The initial product of alkaline hydrolysis is the corresponding carboxylate salt.

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, can also effect the reduction.

The resulting product would be (3-bromoquinolin-6-yl)methanamine.

Cycloaddition Reactions of the Nitrile

Nitriles can participate in cycloaddition reactions. For instance, they can react with azides to form tetrazoles in a [3+2] cycloaddition. While specific examples with this compound are not documented, this type of transformation is a known reaction of the nitrile functional group.

Electrophilic and Radical Reactions on the Quinoline Ring System

The quinoline ring is an aromatic system and can undergo electrophilic substitution reactions. However, the presence of the deactivating bromo and cyano groups would make the ring less reactive towards electrophiles compared to unsubstituted quinoline. The directing effects of the existing substituents would determine the position of the incoming electrophile. The bromine at C-3 and the nitrile at C-6 are both deactivating and meta-directing groups in the context of electrophilic aromatic substitution on a benzene ring. Their combined effect on the quinoline system would likely direct incoming electrophiles to specific positions, though predicting the exact regioselectivity can be complex.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a halogen and a Lewis acid catalyst.

Radical reactions on the quinoline ring are also possible, but typically require specific radical initiators and conditions.

Chemo- and Regioselective Reactivity Investigations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its reactions.

Chemoselectivity: In reactions with reagents that can react with both the bromo and nitrile groups, the reaction conditions can often be tuned to favor one reaction over the other. For example, mild hydrolysis conditions might selectively hydrolyze the nitrile group without affecting the C-Br bond. Conversely, certain nucleophilic substitutions might occur at the C-Br bond without reacting with the nitrile.

Regioselectivity: In electrophilic substitution reactions, the positions of the existing substituents will direct the incoming group to a specific position on the quinoline ring. Understanding these directing effects is crucial for predicting the structure of the product.

Further experimental studies are needed to fully elucidate the specific chemo- and regioselective behavior of this compound in various chemical transformations.

Utility of 3 Bromoquinoline 6 Carbonitrile in Complex Molecular Architecture Construction

Application as a Core Building Block for Diverse Heterocyclic Systems

The presence of both a bromine atom at the 3-position and a nitrile group at the 6-position of the quinoline (B57606) ring system makes 3-Bromoquinoline-6-carbonitrile a powerful precursor for the synthesis of a variety of complex heterocyclic systems. These functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

The bromine atom serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the fusion of other ring systems onto the quinoline core. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, which can subsequently undergo intramolecular cyclization to form polycyclic aromatic or heteroaromatic compounds. nih.govnih.govwikipedia.org Similarly, the Buchwald-Hartwig amination can be used to introduce amino groups that can participate in cyclization reactions to form nitrogen-containing heterocycles.

The nitrile group at the 6-position is also a key functional group for elaboration. It can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other condensation reactions to build larger molecular frameworks. Alternatively, the nitrile group can be reduced to a primary amine, providing a nucleophilic site for further reactions. The nitrile itself can also participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

The combination of these reactive sites allows for a programmed, stepwise approach to the synthesis of complex molecules where the quinoline core of this compound is integrated into a larger, more intricate heterocyclic architecture.

Synthesis of Functionalized Quinoline Derivatives with Specific Structural Features

The strategic positioning of the bromo and cyano groups on this compound allows for the synthesis of a diverse library of functionalized quinoline derivatives with tailored structural features. The reactivity of the C-Br bond is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.govyoutube.com

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Aryl, Heteroaryl, Alkyl, Alkenyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Heck-Mizoroki Reaction | Alkenes | Substituted Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkynes | Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amines | Substituted Amines | Pd catalyst with specialized phosphine (B1218219) ligands (e.g., Buchwald ligands), Base (e.g., NaOtBu) |

| Stille Coupling | Organostannanes | Aryl, Heteroaryl, Alkenyl, Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄) |

These reactions enable the introduction of a vast array of functional groups at the 3-position of the quinoline nucleus, significantly expanding the chemical space accessible from this starting material. For instance, the Suzuki-Miyaura coupling can be used to introduce phenyl, pyridyl, or other aromatic and heteroaromatic moieties. nih.govnih.govwikipedia.org The Heck reaction allows for the vinylation of the 3-position, leading to the formation of styrenyl-type derivatives. organic-chemistry.orgwikipedia.orgnih.gov The Sonogashira coupling provides a route to alkynyl-substituted quinolines, which are valuable precursors for further transformations. nih.govwikipedia.orgorganic-chemistry.org

In addition to the transformations at the 3-position, the nitrile group at the 6-position can be chemically modified to introduce further diversity.

Table 2: Potential Transformations of the 6-Cyano Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine |

The ability to selectively functionalize both the 3- and 6-positions of the quinoline ring makes this compound a highly valuable platform for creating libraries of substituted quinolines for various research applications.

Precursor for Advanced Organic Materials Research

The unique electronic and structural features of the quinoline ring system, combined with the specific functionalization of this compound, make it a promising precursor for the development of advanced organic materials with interesting photophysical and electronic properties.

Scaffolds for Fluorescent Systems

Quinoline derivatives are known to be core structures in many fluorescent compounds due to their rigid, planar nature and extended π-conjugated system. nih.govnih.gov The presence of a nitrile group, which is a strong electron-withdrawing group, can significantly influence the photophysical properties of the quinoline scaffold.

By utilizing the bromine at the 3-position, it is possible to extend the π-conjugation of the system through cross-coupling reactions. For example, the introduction of styrenyl groups via the Heck reaction or arylacetylenes via the Sonogashira coupling can lead to the formation of donor-acceptor type chromophores, which often exhibit strong fluorescence. organic-chemistry.orgwikipedia.orgnih.gov The nitrile group can act as the acceptor part of such a system, while the newly introduced substituent at the 3-position can be designed to act as the donor.

The resulting functionalized quinolines could potentially find applications as fluorescent probes for biological imaging, components of organic light-emitting diodes (OLEDs), or as sensors where changes in the environment lead to a detectable change in fluorescence. nih.gov

Components in Electron-Accepting/Donating Architectures

The development of novel organic materials with tailored electronic properties is a key area of research in materials science. Donor-acceptor (D-A) architectures are a fundamental design principle for creating materials with applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

This compound possesses inherent electron-accepting character due to the electron-withdrawing nature of both the quinoline ring and the nitrile group. This makes it a suitable building block for the acceptor component in D-A systems. The bromine atom provides a convenient point of attachment to connect this acceptor unit to a suitable electron-donating moiety through cross-coupling reactions.

By carefully selecting the donor component, it is possible to tune the energy levels of the resulting D-A molecule, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to achieve desired electronic and optical properties. The ability to systematically modify the structure of the molecule through the versatile chemistry of the bromo and cyano groups makes this compound a valuable platform for the rational design of new organic electronic materials.

Intermediate in Agrochemical Research

The quinoline scaffold is a privileged structure in medicinal chemistry and is also found in a number of agrochemicals. nih.gov The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel crop protection agents.

Precursors for Crop Protection Agents

The discovery and development of new pesticides with novel modes of action are crucial for sustainable agriculture. google.com Quinoline derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. nih.gov Patents have been filed for various quinoline derivatives with applications in agriculture, highlighting the importance of this chemical class. google.com

This compound can serve as a starting point for the synthesis of a wide range of analogues for screening in agrochemical discovery programs. The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce different side chains, which can be optimized to enhance biological activity and selectivity. The nitrile group can also be converted to other functionalities, such as amides or carboxylic acids, which are common in bioactive molecules.

Table 3: Potential Agrochemical Scaffolds from this compound

| Reaction at 3-position | Modification at 6-position | Potential Agrochemical Class |

|---|---|---|

| Buchwald-Hartwig Amination with substituted anilines | Hydrolysis to carboxylic acid, then amide formation | Fungicides, Insecticides |

| Suzuki-Miyaura Coupling with heteroaryl boronic acids | Reduction to primary amine, then derivatization | Herbicides, Fungicides |

The ability to readily generate a library of diverse quinoline derivatives from this compound makes it a valuable tool for lead generation and optimization in the search for new and effective crop protection agents.

Synthetic Pathways Towards Polycyclic Aromatic Compounds

The strategic placement of a bromo group at the 3-position and a nitrile group at the 6-position makes this compound a highly versatile precursor for the synthesis of complex, nitrogen-containing polycyclic aromatic compounds (aza-PAHs). The differential reactivity of these two functional groups allows for selective and sequential transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for extending the quinoline core into larger, fused aromatic systems.

Palladium-catalyzed reactions are central to the construction of C-C bonds, forming the backbone of polycyclic structures. wikipedia.org The aryl bromide moiety of this compound is particularly amenable to oxidative addition to a Pd(0) center, initiating catalytic cycles that forge new connections to other organic fragments. libretexts.orglibretexts.org Key among these methods are the Suzuki-Miyaura and Heck couplings, which enable the precise assembly of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction in synthetic organic chemistry, celebrated for its reliability in forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org This reaction is particularly effective for creating biaryl compounds and other conjugated systems, which are the fundamental components of many polycyclic aromatic structures. libretexts.orgescholarship.org In the context of this compound, the 3-bromo position serves as a handle for coupling with a variety of aryl or heteroaryl boronic acids or esters.

The general mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline ring. libretexts.org

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This pathway allows for the fusion or linkage of additional aromatic rings onto the quinoline scaffold. For instance, coupling with naphthaleneboronic acid would yield a naphthylquinoline derivative, which could be further cyclized to create a larger, planar polycyclic system. The nitrile group at the 6-position typically remains intact during this process and can be utilized in subsequent synthetic steps. Research on the related compound, 3-bromoquinoline (B21735), has demonstrated its successful participation in challenging Suzuki-Miyaura couplings with heteroaryl boronic acid esters, highlighting the feasibility of this approach. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted quinoline |

| This compound | Naphthaleneboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base | Naphthyl-substituted quinoline |

| This compound | Anthraceneboronic Ester | Palladacycle catalyst, Base | Anthracenyl-substituted quinoline |

This table illustrates representative examples of Suzuki-Miyaura couplings for the construction of polycyclic precursors.

Heck Reaction

The Mizoroki-Heck reaction provides another powerful route for C-C bond formation by coupling the aryl bromide of this compound with an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.org The versatility of the Heck reaction allows for the introduction of vinyl groups, which can then participate in subsequent cyclization reactions, such as intramolecular Friedel-Crafts-type reactions or pericyclic reactions, to form new fused rings.

The catalytic cycle of the Heck reaction shares the initial oxidative addition step with the Suzuki coupling. wikipedia.org Following this, the alkene coordinates to the palladium complex and undergoes migratory insertion into the palladium-carbon bond. A final β-hydride elimination step releases the substituted alkene product and regenerates a palladium hydride species, which, upon reaction with the base, reforms the active Pd(0) catalyst. wikipedia.orglibretexts.org

The application of this reaction can be envisioned for intramolecular cyclizations, where an alkene tethered to another position of the quinoline core could react with the 3-bromo position to forge a new ring directly. Such dearomative Heck reactions have been explored for substrates like pyrroles and indoles. sioc-journal.cn For this compound, an intermolecular Heck reaction with a cyclic alkene, followed by an oxidative cyclization, could provide a pathway to complex, non-planar polycyclic structures.

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product | Potential Final Structure |

| This compound | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-(2-phenylvinyl)quinoline-6-carbonitrile | Benzo[f]quinoline derivative |

| This compound | Ethyl Acrylate | Pd(OAc)₂, Base (e.g., Et₃N) | Ethyl 3-(6-cyanoquinolin-3-yl)acrylate | Fused lactam-containing PAH |

| This compound | Cyclohexene | Phosphine-free Pd catalyst, Base | 3-(cyclohex-2-en-1-yl)quinoline-6-carbonitrile | Tetrahydro-phenanthridine derivative |

This table outlines potential Heck reaction pathways for elaborating the this compound core.

Other Palladium-Catalyzed Pathways

Computational and Theoretical Investigations of 3 Bromoquinoline 6 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations provide valuable insights into their geometry, electronic characteristics, and reactivity. rsc.org While specific DFT studies on 3-Bromoquinoline-6-carbonitrile are not extensively available in the current literature, the established methodologies for similar compounds can be outlined.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the lowest energy conformation. rsc.org The quinoline ring system is largely planar, and it is expected that the bromo and carbonitrile substituents would lie in the same plane. Conformational analysis, although more critical for molecules with flexible side chains, would ensure that the global minimum energy structure is identified. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a fundamental description of the molecule's structure.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| C-Br Bond Length | 1.89 Å |

| C-C≡N Bond Length | 1.15 Å |

| C-N (in quinoline) Bond Length | 1.37 Å |

| Dihedral Angle (Br-C3-C4-C4a) | ~0° |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from geometry optimization.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group. A detailed analysis of the orbital compositions would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is hypothetical and based on general trends for similar molecules.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. rsc.orgrsc.org These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. acs.org Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or conformational changes in solution. uncw.edu

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy barrier associated with a transition state determines the reaction rate. Analysis of the transition state structure provides a detailed picture of the bond-making and bond-breaking processes. nih.gov

Molecular Modeling and Docking Studies (in the context of designing synthetic targets)

Molecular modeling and docking are powerful computational techniques used in drug discovery and materials science to predict how a small molecule, such as this compound, might interact with a biological macromolecule or a material surface. frontiersin.orgnih.gov Although specific docking studies involving this compound are not readily found, its structural features suggest potential applications. The quinoline core is a common scaffold in many bioactive compounds, and the bromo and carbonitrile groups can participate in various non-covalent interactions, such as halogen bonding and hydrogen bonding. mdpi.com

In the context of designing synthetic targets, docking studies could be employed to virtually screen this compound and its derivatives against a panel of protein targets. This would help to identify potential biological activities and guide the synthesis of new compounds with improved binding affinities and selectivities. nih.gov For instance, quinoline derivatives have been investigated as inhibitors of various enzymes, and computational docking can help rationalize their mechanism of action at the molecular level. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the material's physical properties. rsc.org While the crystal structure of this compound has not been reported, computational methods can be used to predict and analyze its potential packing motifs. The presence of a bromine atom and a nitrile group suggests the possibility of specific and directional intermolecular interactions.

Halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule (such as the nitrogen of the nitrile group or the quinoline ring), could be a significant factor in the crystal packing. rsc.org Additionally, π-π stacking interactions between the aromatic quinoline rings are expected to play a crucial role. researchgate.net Computational analysis of the electrostatic potential surface of the molecule can highlight the regions most likely to engage in these interactions. Understanding the crystal packing is essential for predicting properties like solubility, melting point, and polymorphism. mdpi.com

Investigation of π-π Stacking Interactions

The quinoline ring system, being an electron-deficient aromatic scaffold, is known to participate in π-π stacking interactions. nih.gov These interactions are fundamental in the assembly of many organic molecules. In the case of this compound, the π-electron system is influenced by the electron-withdrawing nature of both the nitrogen atom within the quinoline ring, the bromine atom, and the cyano group. This electronic feature is expected to modulate the nature and strength of its π-π stacking arrangements.

Computational studies on related aromatic systems, such as bromobenzene (B47551) dimers, have identified multiple stable π-stacked geometries. researchgate.net These include parallel-displaced and T-shaped (or edge-to-face) conformations. For bromobenzene dimers, calculations at the M06-2X/aug-cc-pVDZ level of theory have shown that π-stacked structures are among the most stable, with binding energies in the range of -6 to -24 kJ/mol after corrections for basis set superposition error (BSSE) and zero-point energy (ZPE). researchgate.net It is reasonable to expect that dimers of this compound would exhibit similar stacking motifs, with the relative orientation of the dipoles induced by the bromo and cyano substituents playing a significant role in determining the most favorable geometry.

Recent research on quinoline-based hydrazones has also highlighted the importance of π-π stacking in their biological activity, suggesting that the quinoline core is a key structural motif for such interactions. acs.org

Table 1: Representative Calculated Binding Energies for π-Stacked Aromatic Dimers

| Dimer Complex | Computational Method | Calculated Binding Energy (kJ/mol) |

| Bromobenzene Dimer (π-stacked) | M06-2X/aug-cc-pVDZ | -6 to -24 |

| Quinoline-based Hydrazone Complex | - | (interaction confirmed) |

Note: The data for the bromobenzene dimer is from a study on bromobenzene clusters and is used here as a representative example of π-stacking involving a bromo-aromatic system. The binding energies for this compound dimers may differ.

Characterization of Halogen Bonding and Other Non-Covalent Interactions

The bromine atom at the 3-position of the quinoline ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction. The halogen bond arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the halogen atom opposite to the C-Br covalent bond. This electrophilic region can interact favorably with nucleophilic sites, such as lone pairs on nitrogen or oxygen atoms, or the π-electrons of an adjacent aromatic ring (halogen-π interactions).

Theoretical studies on various halogenated compounds have extensively characterized the nature of halogen bonding. For instance, studies on N-alkyl-bromo-pyridinium salts have demonstrated the formation of strong halogen bonds, which are comparable in strength to hydrogen bonds. researchgate.netnih.gov The electron-withdrawing environment of the pyridinium (B92312) ring enhances the positive character of the σ-hole on the bromine atom, leading to stronger interactions. A similar effect would be anticipated in this compound, where the electronegative nitrogen atom and the cyano group would enhance the σ-hole on the bromine atom.

Furthermore, computational work on bromobenzene clusters has identified halogen-bonded structures as stable minima on the potential energy surface. researchgate.net In a biological context, halogen-π interactions have been shown to be important for the substrate selectivity of enzymes like cytochrome P450, where a bromine atom interacts with the π-system of an aromatic amino acid residue. nih.gov

The nitrile group at the 6-position can also participate in non-covalent interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor or a Lewis base in other interactions. The presence of both a halogen bond donor (the bromine atom) and potential acceptor sites (the quinoline nitrogen and the nitrile nitrogen) within the same molecule suggests that this compound could form complex supramolecular networks.

Table 2: Key Non-Covalent Interactions Involving Halogen and Cyano Groups

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br (σ-hole) | N (quinoline), N (nitrile), O, π-system |

| Halogen-π Bond | C-Br (σ-hole) | π-electrons of an aromatic ring |

| Hydrogen Bond | - | N (quinoline), N (nitrile) |

This table illustrates the potential non-covalent interactions based on the functional groups present in this compound, as inferred from studies on analogous systems.

Structural Elucidation and Spectroscopic Characterization Methodologies for 3 Bromoquinoline 6 Carbonitrile

X-ray Crystallography for Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Insights from X-ray Crystallography:

Molecular Geometry: The analysis would confirm the planar nature of the quinoline (B57606) ring system. It would also provide precise measurements of the bond lengths, such as the C-Br, C-C, C-N, and the C≡N of the nitrile group.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking interactions between the aromatic quinoline rings or dipole-dipole interactions involving the bromine and nitrile substituents.

Crystal System and Space Group: The crystallographic data would define the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

While specific crystallographic data for 3-bromoquinoline-6-carbonitrile is not publicly available, related structures, such as that of 6-bromoquinoline-8-carbonitrile, have been reported to crystallize in the monoclinic system. nih.gov It is plausible that this compound would exhibit similar crystalline properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to fully characterize the chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical shifts (δ), the splitting patterns due to spin-spin coupling (J), and the integration of the signals, which is proportional to the number of protons. For this compound, the aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would allow for the assignment of each proton to its position on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. The carbon of the nitrile group (C≡N) would be expected to appear in a characteristic region of the spectrum.

Advanced NMR Techniques: To aid in the definitive assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. These experiments reveal correlations between protons and carbons, providing connectivity information that is crucial for unambiguous structural assignment.

While a full NMR analysis of this compound is not available in the literature, data for the parent 3-bromoquinoline (B21735) and other substituted quinolines can provide an indication of the expected chemical shifts. nih.govchemicalbook.comuq.edu.auresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, comprising Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for:

C≡N stretch: A strong, sharp absorption band typically in the range of 2220-2260 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. The selection rules for Raman spectroscopy differ from those of FT-IR, meaning that some vibrational modes may be more prominent in one technique than the other. The Raman spectrum would also be expected to show characteristic bands for the nitrile and aromatic ring vibrations.

The combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.govnih.govscialert.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By measuring the exact mass of the molecular ion, it is possible to confirm the elemental composition (C₁₀H₅BrN₂) with a high degree of confidence. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragment Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information. The cleavage of the bromine atom or the nitrile group would result in characteristic fragment ions.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 3-bromoquinoline-6-carbonitrile, and how are reaction conditions optimized for yield?

- Methodological Answer:

The synthesis typically involves halogenation and cyanation of quinoline precursors. A two-step approach is often employed:- Bromination: Direct bromination of quinoline at the 3-position using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄ or DMF) .

- Cyanation: Introduction of the nitrile group at the 6-position via palladium-catalyzed cross-coupling (e.g., using CuCN or KCN) or Sandmeyer reaction .

Advanced Question: Q. How can computational methods (e.g., DFT) predict competing side reactions during cyanation of 3-bromoquinoline derivatives?

- Methodological Answer:

Density Functional Theory (DFT) calculations analyze transition states to identify competing pathways, such as undesired nitrile group migration or dehalogenation. For example, steric hindrance at the 6-position lowers activation energy for cyanation by 15–20 kJ/mol compared to the 8-position, guiding solvent and catalyst selection .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

Advanced Question: Q. How does X-ray crystallography resolve ambiguities in substituent positioning for brominated quinolines?

- Methodological Answer:

Single-crystal X-ray analysis provides bond-length data (e.g., C-Br bond ~1.89 Å vs. C-CN bond ~1.15 Å) and dihedral angles (e.g., 3-bromo vs. 6-cyano groups at 85–90°), distinguishing regioisomers .

Reactivity and Applications

Basic Question: Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer:

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DME/H₂O), while the nitrile group resists hydrolysis under mild conditions. Typical yields: 70–85% for biaryl derivatives .

Advanced Question: Q. How does the electron-withdrawing nitrile group influence catalytic C-H activation in quinoline scaffolds?

- Methodological Answer:

The nitrile group enhances electrophilicity at the 2-position, enabling Pd-catalyzed C-H arylation (e.g., with diaryliodonium salts) at 100°C with 90% selectivity. Kinetic studies show a 2.5× rate increase compared to non-cyano analogs .

Data Contradictions and Reproducibility

Advanced Question: Q. How to address discrepancies in reported melting points for this compound across literature sources?

- Methodological Answer:

Contradictory data (e.g., mp 13–15°C vs. 25–28°C) may arise from polymorphic forms or impurities. Reproducibility protocols include:- Recrystallization from ethanol/water (1:1) to isolate the stable polymorph.

- Purity validation via HPLC (≥98% area) and DSC analysis (sharp endotherm at 26°C) .

Stability and Degradation

Basic Question: Q. What storage conditions prevent decomposition of this compound?

- Methodological Answer:

Store at 0–6°C in amber vials under inert gas (Ar/N₂). Degradation studies show <5% decomposition over 6 months under these conditions vs. 20% degradation at room temperature .

Advanced Question: Q. What mechanistic insights explain photoinduced debromination of this compound?

- Methodological Answer:

UV-Vis spectroscopy and LC-MS reveal a radical pathway: UV light (254 nm) cleaves the C-Br bond, generating a quinoline-6-carbonitrile radical, which abstracts hydrogen from solvents (e.g., THF) to form 3-hydroquinoline-6-carbonitrile. Quantum yield: 0.12 ± 0.02 .

Key Research Findings

- Synthetic Efficiency: Pd-catalyzed cyanation achieves 85% yield with 10:1 regioselectivity for the 6-position over 8-position .

- Biological Relevance: Analogous 4-aminoquinoline-6-carbonitrile derivatives show antimalarial activity (IC₅₀ = 0.8 µM vs. Plasmodium falciparum) .

- Stability: Photo degradation follows first-order kinetics (k = 0.015 h⁻¹ under UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.